8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol
Overview
Description
8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol is a chemical compound belonging to the class of triazolobenzodiazepines. This compound is structurally similar to other benzodiazepines and is known for its sedative, anxiolytic, and muscle relaxant properties.
Mechanism of Action
Target of Action
Alpha-Hydroxyflualprazolam primarily targets γ-aminobutyric acid (GABA) type-A receptors . These receptors are members of the pentameric ligand-gated ion channel superfamily located synaptically and perisynaptically to mediate phasic inhibition and extrasynaptically to mediate tonic inhibition .
Mode of Action
The compound functions by binding to α receptors in the arteries and smooth muscle . This binding relaxes the smooth muscle or blood vessels, which increases fluid flow in these entities .
Biochemical Pathways
The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission . By binding to GABA type-A receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition .
Pharmacokinetics
Alpha-Hydroxyflualprazolam is a triazolo-benzodiazepine, similar to alprazolam and triazolam . It is mainly metabolized by CYP3As . Initial studies regarding metabolism have indicated alpha-hydroxyflualprazolam, 4-hydroxyflualprazolam glucuronide, flualprazolam-glucuronide and alpha-hydroxyflualprazolam glucuronide as metabolites . These metabolites were also detected in blood and urine samples .
Result of Action
The binding of Alpha-Hydroxyflualprazolam to GABA type-A receptors leads to an increase in inhibitory neurotransmission . This results in sedative effects, which can lead to a decrease in anxiety and panic disorders .
Action Environment
Environmental factors such as co-administered drugs can influence the action of Alpha-Hydroxyflualprazolam. For instance, the most common co-administered drug is THC, followed by other benzodiazepines with alprazolam being the most common . These co-administered drugs can potentially interact with Alpha-Hydroxyflualprazolam, influencing its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Alpha-Hydroxyflualprazolam is considered the major metabolite of flualprazolam . It interacts with various enzymes, particularly the Cytochrome P450 (CYP) isoenzymes, which play a crucial role in its metabolic reactions .
Cellular Effects
The cellular effects of alpha-Hydroxyflualprazolam are primarily due to its CNS depressive properties . It influences cell function by modulating the activity of GABA_A receptors in the brain, leading to an increase in inhibitory neurotransmission .
Molecular Mechanism
Alpha-Hydroxyflualprazolam exerts its effects at the molecular level through binding interactions with GABA_A receptors . This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects on neuronal activity .
Metabolic Pathways
Alpha-Hydroxyflualprazolam is metabolized primarily by the CYP isoenzymes in the liver .
Transport and Distribution
Like other benzodiazepines, it is likely to be distributed widely in the body due to its lipophilic nature .
Subcellular Localization
Given its lipophilic nature, it is likely to cross cell membranes easily and may localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol typically involves the following steps:
Formation of the Benzodiazepine Core: The process begins with the formation of the benzodiazepine core, which involves the reaction of a suitable precursor with a fluorinated phenyl group.
Introduction of the Chloro Group: The chloro group is introduced through a halogenation reaction.
Formation of the Triazolo Ring: The triazolo ring is formed through a cyclization reaction involving the reaction of the benzodiazepine core with a triazole precursor.
Methanol Addition: Finally, the methanol group is added to the compound through a methylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: Studied for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Alprazolam
Triazolam
Midazolam
Flualprazolam
These compounds share similarities in their chemical structure and mechanism of action but differ in their specific effects and applications.
Properties
IUPAC Name |
[8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZRMNDJKRVJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342430 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-46-1 | |
Record name | 8-Chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501342430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Hydroxyflualprazolam | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHM8TRJ5XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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